molecular formula C13H22O6 B575407 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose CAS No. 171080-66-3

2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose

Cat. No.: B575407
CAS No.: 171080-66-3
M. Wt: 274.313
InChI Key: NQTPGPJQWRUGJA-KXUCPTDWSA-N
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Description

2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose is a chemical compound with the molecular formula C13H22O6 . It is an important raw material for the synthesis of C-nucleosides .


Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized . The synthesis of these compounds is of high importance to unravel the role of these compounds in biochemical processes in living cells .


Molecular Structure Analysis

Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . The 3E-like and 2E-like conformations are assigned to ribonucleosides without the 2,3-O-isopropylidene group .


Chemical Reactions Analysis

The structures of methyl 5-deoxy-2,3-O-isopropylidene-5-C-R3Sn-β-D-ribofuranosides, [5-O-(methyl 2,3-O-isopropylidene-β-D-ribofuranosyl)methyl] n R m R′ stannanes, and 3-triphenylstannylpropyl 2,3-O-isopropylidene-β-D-ribofuranoside have been investigated .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.31 .

Scientific Research Applications

  • Synthesis of Adenophostin A : This compound is used in the synthesis of adenophostin A, a potent agonist of inositol trisphosphate (IP3) receptor. This process involves glycosylation, acetylation, and Vorbruggen-type condensation steps (Straten, Marel, & Boom, 1997).

  • Synthesis of Nucleoside Analogues : It's utilized in creating purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. These compounds are important in the study of antiviral and antitumor activities (Raju, Smee, Robins, & Vaghefi, 1989).

  • Polymerization Studies : Research on the dimeric and polymeric anhydride of 2,3-O-isopropylidene-β-D-ribofuranose provides insights into the structural properties of polymerized carbohydrates (Winkler & Ernst, 1988).

  • Synthesis of Phosphono Analog of α-D-Ribose 1-Phosphate : This involves the reaction of 2,3-isopropylidene-5-trityl-d-ribofuranose with methylenetriphenyl-phosphorane (Nicotra, Panza, Ronchetti, & Toma, 1984).

  • Creation of Amphiphilic Carbohydrate-Based Mesogens : This process involves Wittig olefinations of 2,3-O-isopropylidene-D-ribofuranose, used in the study of smectic A mesophase on melting (Dahlhoff, 1992).

Mechanism of Action

The factors influencing the conformational preferences of the furanose ring with the β-D-ribo configuration are indicated. These are the unfavorable ecliptic orientation of the 2-OH and 3-OH groups, the 1,3-pseudodiaxial interaction of the aglycone and terminal hydroxymethyl group, and the endo-anomeric effect .

Future Directions

The modifications of 2,3-O-Isopropylidene-5-O-pivaloyl-D-ribofuranose through the introduction of appendages and synthesis of structural analogues open numerous possibilities for the creation and development of novel drug-like candidates . These may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

Properties

IUPAC Name

[(3aR,6R,6aR)-4-hydroxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2,3)11(15)16-6-7-8-9(10(14)17-7)19-13(4,5)18-8/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQKTMKTZRCPO-PBVVMKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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